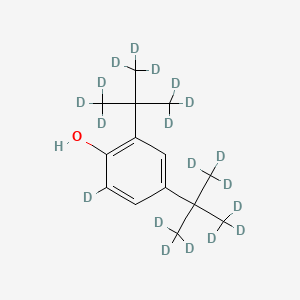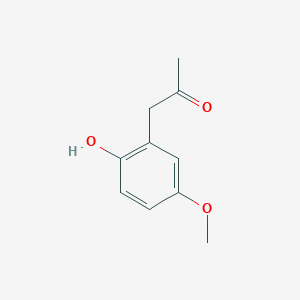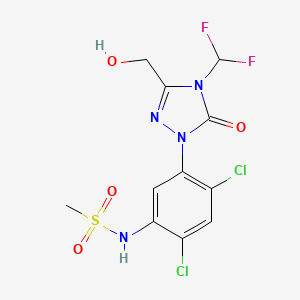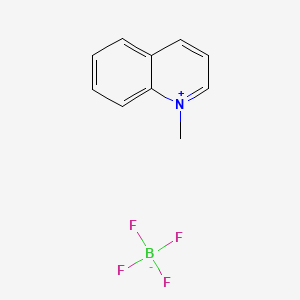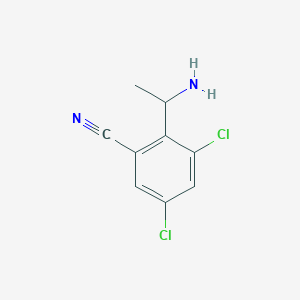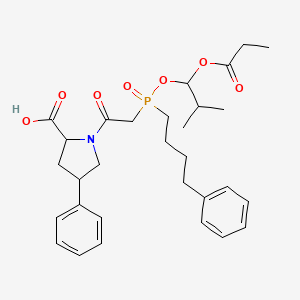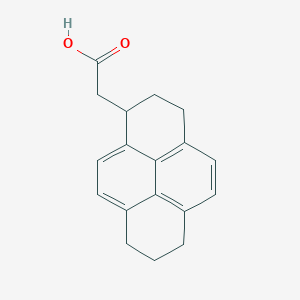
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes a hexahydro modification of the pyrene ring system. It has a molecular formula of C18H18O2 and a molecular weight of 266.33 g/mol .
Vorbereitungsmethoden
The synthesis of 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid typically involves the hydrogenation of pyrene derivatives under specific conditions. One common method includes the catalytic hydrogenation of pyrene in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to achieve the desired hexahydro modification . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyrene derivatives and other complex molecules.
Biology: This compound is utilized in studies involving fluorescence due to its pyrene core, which exhibits strong fluorescent properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Wirkmechanismus
The mechanism by which 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid exerts its effects is primarily through its interaction with molecular targets in biological systems. The pyrene core allows it to intercalate with DNA, making it useful in studies of DNA-binding properties. Additionally, its fluorescent properties enable it to act as a probe in various biochemical assays, providing insights into molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid can be compared with other pyrene derivatives such as:
1-Pyreneacetic Acid: Unlike its hexahydro counterpart, 1-Pyreneacetic Acid lacks the hydrogenated modification, resulting in different chemical and physical properties.
1,2,3,4-Tetrahydropyrene: This compound has fewer hydrogenated positions compared to this compound, leading to variations in reactivity and applications.
Pyrene: The parent compound, pyrene, is fully aromatic and exhibits different reactivity patterns and applications compared to its hydrogenated derivatives
The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H18O2 |
|---|---|
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
2-(1,2,3,6,7,8-hexahydropyren-1-yl)acetic acid |
InChI |
InChI=1S/C18H18O2/c19-16(20)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h4-5,8-9,14H,1-3,6-7,10H2,(H,19,20) |
InChI-Schlüssel |
XHXPCUZYRKOBHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=CC=C4C3=C(CCC4CC(=O)O)C=C2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
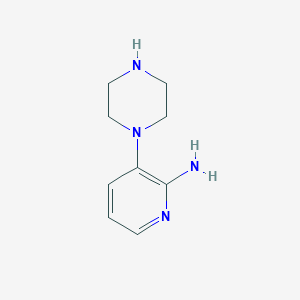
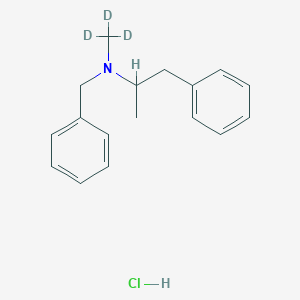
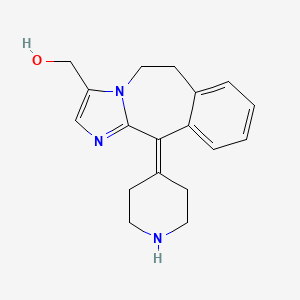
![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)
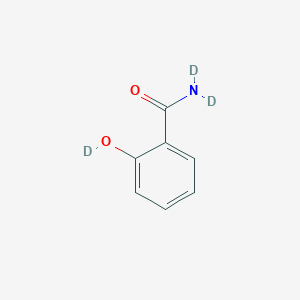

![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
